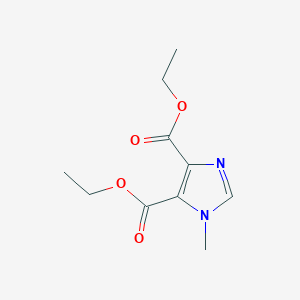

Diethyl 1-Methylimidazole-4,5-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 1-methylimidazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-4-15-9(13)7-8(10(14)16-5-2)12(3)6-11-7/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXNJCCDGQJSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 1-Methylimidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1-Methylimidazole-4,5-dicarboxylate is a heterocyclic organic compound featuring a core imidazole ring, a five-membered aromatic ring with two nitrogen atoms. The imidazole moiety is a common scaffold in numerous biologically active molecules and pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1210-92-0 | [1][2][3] |

| Molecular Formula | C10H14N2O4 | [2] |

| Molecular Weight | 226.23 g/mol | [1][2] |

| Physical State | Solid, Crystalline Powder | [4] |

| Color | Off-white to Yellow | [4] |

| Solubility | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, a general and common method for the synthesis of similar imidazole dicarboxylates, such as the 2-methyl analogue, involves the esterification of the corresponding dicarboxylic acid.[1]

Hypothetical Synthesis Workflow:

The synthesis of this compound would likely begin with the corresponding 1-methylimidazole-4,5-dicarboxylic acid. This precursor would then undergo esterification.

Figure 1: Hypothetical synthesis pathway for this compound.

General Esterification Protocol (Adapted from related compounds):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-methylimidazole-4,5-dicarboxylic acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of time, typically monitored by techniques like Thin Layer Chromatography (TLC) to determine the completion of the reaction.

-

Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a suitable base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent, for example, ethyl acetate or dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using techniques such as column chromatography or recrystallization to yield the final, pure compound.

Applications in Drug Development

The imidazole ring is a key structural motif in a wide array of pharmaceutical agents due to its ability to engage in various biological interactions. While specific applications of this compound in drug development are not extensively documented, its structural features suggest its potential as a versatile building block in medicinal chemistry.

Derivatives of imidazole-4,5-dicarboxylates are being explored for various therapeutic areas. For instance, asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized as potential inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication.

Logical Relationship for Potential Drug Discovery Application:

Figure 2: A logical workflow illustrating the potential use of the compound in drug discovery.

Safety and Handling

Specific safety and hazard information for this compound is limited. However, data from related imidazole compounds provide general guidance for handling. It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood, and to use appropriate personal protective equipment (PPE).

General Safety Precautions:

| Precaution | Details |

| Eye Protection | Wear safety glasses with side-shields or goggles. |

| Skin Protection | Wear protective gloves and a lab coat. |

| Respiratory Protection | If dusts are generated, use a NIOSH-approved respirator. |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. |

| Storage | Keep the container tightly closed in a dry and well-ventilated place. |

Based on data for a related compound, Dimethyl 1H-Imidazole-4,5-dicarboxylate, the compound may cause skin and serious eye irritation. It is crucial to wash hands thoroughly after handling and to have access to eyewash stations and safety showers.[4]

Hazard Statements for a Related Compound (Dimethyl 1H-Imidazole-4,5-dicarboxylate):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements for a Related Compound (Dimethyl 1H-Imidazole-4,5-dicarboxylate):

-

P264: Wash hands and face thoroughly after handling.

-

P280: Wear protective gloves, eye protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a chemical compound with potential as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. While detailed experimental data for this specific compound is sparse in publicly available literature, its structural similarity to other well-studied imidazole derivatives suggests a rich area for future research and development. Researchers working with this compound should proceed with caution, adhering to best practices for laboratory safety, and may need to engage in synthetic route optimization to efficiently produce it. The continued exploration of imidazole-based compounds is a promising avenue for the discovery of novel therapeutic agents.

References

In-Depth Technical Guide: Physicochemical Properties of Diethyl 1-Methylimidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1-methylimidazole-4,5-dicarboxylate is a heterocyclic organic compound featuring a central imidazole ring substituted with a methyl group at the N1 position and two ethyl carboxylate groups at the C4 and C5 positions. This molecule serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The imidazole core is a common motif in many biologically active compounds, and the presence of the ester functionalities allows for a variety of chemical transformations, making it a valuable intermediate for creating diverse molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 226.23 g/mol | --INVALID-LINK-- |

| CAS Number | 1210-92-0 | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane; insoluble in water. | [Generic information for similar compounds] |

| pKa | Predicted: 8.70 ± 0.10 | --INVALID-LINK-- |

| logP | Predicted: 1.7156 | --INVALID-LINK-- |

Experimental Protocols

The synthesis of this compound can be adapted from established methods for similar imidazole dicarboxylates. A plausible synthetic route is outlined below, based on the condensation of an amidine with a diethyl oxalacetate derivative.

Synthesis of this compound

This synthesis can be conceptualized as a multi-step process, likely starting from simpler, commercially available precursors. A potential synthetic workflow is depicted below.

Detailed Experimental Protocol (Adapted from related syntheses)[1]:

-

Preparation of the Amidine: The specific N-methyl amidine required for the reaction would first be synthesized. This can typically be achieved by reacting methylamine with a suitable nitrile or orthoester.

-

Condensation Reaction:

-

Dissolve the N-methyl amidine hydrochloride in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add triethylamine to the solution at room temperature.

-

To this mixture, add a solution of diethyl 2-chloro-3-oxosuccinate in ethanol dropwise over a period of 20 minutes.

-

Stir the reaction mixture at room temperature for 1 hour, and then heat to 60-70 °C for 5 hours.

-

-

Work-up and Isolation:

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Add water to the residue and extract the mixture with an organic solvent such as ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization:

-

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Performance Liquid Chromatography (HPLC). Mass spectrometry can be used to confirm the molecular weight.

-

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited in the public domain, the imidazole scaffold is a well-established pharmacophore with a broad range of biological activities.

References

Diethyl 1-Methylimidazole-4,5-dicarboxylate molecular structure and weight

An In-depth Technical Guide to Diethyl 1-Methylimidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a substituted imidazole derivative with two ethyl ester groups at positions 4 and 5 of the imidazole ring and a methyl group at the 1-position. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₄ | [1] |

| Molecular Weight | 226.23 g/mol | |

| CAS Number | 1210-92-0 |

Note: Experimentally determined values for properties such as melting point, boiling point, and density for this specific compound are not consistently available in the public domain. Researchers should verify these properties through experimental analysis.

Molecular Structure Visualization

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: Molecular structure of this compound.

Experimental Protocols

General Synthetic Workflow (Hypothetical)

The following diagram outlines a potential workflow for the synthesis of this compound, starting from the corresponding dicarboxylic acid.

Caption: Hypothetical workflow for the synthesis of the target compound.

Note to Researchers: This proposed synthesis is based on standard organic chemistry principles. The actual reaction conditions, including temperature, reaction time, and purification methods, would require experimental optimization. It is imperative to conduct a thorough literature search for any updated synthetic procedures and to perform all experimental work with appropriate safety precautions in a certified laboratory environment.

References

Solubility of Diethyl 1-Methylimidazole-4,5-dicarboxylate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl 1-Methylimidazole-4,5-dicarboxylate in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also offers a detailed experimental protocol for determining solubility and a plausible synthetic workflow for the compound.

Quantitative Solubility Data

Exhaustive searches of scientific databases and literature have revealed a notable absence of specific quantitative solubility data for this compound in common organic solvents. While qualitative descriptors for related imidazole compounds are available, precise numerical values (e.g., in g/100 mL or mol/L) for the target compound have not been reported in the reviewed scholarly articles, patents, or chemical databases.

Qualitative Solubility Profile

Based on the chemical structure of this compound, which features a polar imidazole core and two ethyl ester groups, a qualitative assessment of its solubility can be inferred. The presence of the N-methyl group and the diethyl ester functionalities likely imparts a degree of solubility in a range of organic solvents.

It is anticipated that this compound would exhibit good solubility in polar aprotic solvents such as dichloromethane, and in polar protic solvents like ethanol and methanol. Its solubility is expected to be lower in non-polar solvents.

For context, qualitative solubility information for related imidazole compounds is summarized in the table below.

| Compound | Solvent | Solubility |

| 1-Methylimidazole | Acetone | Very Soluble[1] |

| Diethyl Ether | Very Soluble[1] | |

| Ethanol | Very Soluble[1] | |

| Water | Very Soluble[1] | |

| Diethyl 2-Propyl-1H-Imidazole-4,5-Dicarboxylate | Ethanol | Soluble[2] |

| Methanol | Soluble[2] | |

| Dichloromethane | Soluble[2] | |

| Water | Insoluble[2] | |

| 4,5-Dimethyl 1H-imidazole-4,5-dicarboxylate | Water | Limited Solubility |

| Polar Organic Solvents (e.g., ethanol, methanol, DMSO) | More Soluble |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound, a general experimental protocol for determining the solubility of a solid organic compound is provided below.

Objective: To determine the solubility of a solid organic compound in a given solvent at a specific temperature.

Materials:

-

The solid organic compound (solute)

-

A selection of organic solvents

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Pipettes and syringes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to avoid precipitation.

-

Immediately filter the collected supernatant using a syringe filter into a clean, pre-weighed vial.

-

-

Quantification of Solute:

-

Determine the concentration of the solute in the filtered saturated solution using a suitable analytical technique.

-

Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid residue.

-

Spectroscopic Method: If the compound has a chromophore, use UV-Vis spectrophotometry to determine its concentration by comparing its absorbance to a standard curve.

-

Chromatographic Method: Use High-Performance Liquid Chromatography (HPLC) to separate and quantify the compound, which is often the most accurate and reliable method.

-

-

-

Calculation of Solubility:

-

Calculate the solubility using the determined concentration and express it in appropriate units (e.g., g/100 mL, mg/mL, mol/L).

-

Synthesis Workflow

Caption: Plausible synthetic workflow for this compound.

References

A Technical Guide to the Spectroscopic Data of Diethyl 1-Methylimidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for Diethyl 1-Methylimidazole-4,5-dicarboxylate. Due to the limited availability of comprehensive, experimentally-derived spectroscopic data for this specific compound in publicly accessible literature, this document also includes data for structurally similar compounds to serve as a reference point for researchers in the field.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation and characterization are critically dependent on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide aims to consolidate the available spectroscopic information and provide standardized experimental protocols relevant to the analysis of this and related molecules.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming the arrangement of protons and carbon atoms.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals corresponding to the methyl group on the imidazole ring, the ethyl groups of the dicarboxylate moiety, and the lone proton on the imidazole ring.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would reveal the chemical shifts for the carbon atoms in the imidazole ring, the methyl group, and the two equivalent ethyl ester groups.

As a reference, predicted NMR data for the parent compound, 1-Methylimidazole, is available.[1][2]

Table 1: Reference ¹H NMR Data for a Related Compound

| Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |

| 1-Methylimidazole (Predicted) | D₂O | 3.65 | s | N-CH₃ |

| 6.95 | t | H5 | ||

| 7.05 | t | H4 | ||

| 7.70 | s | H2 |

Table 2: Reference ¹³C NMR Data for a Related Compound

| Compound | Solvent | Chemical Shift (ppm) | Assignment |

| 1-Methylimidazole (Predicted) | D₂O | 33.0 | N-CH₃ |

| 121.0 | C5 | ||

| 128.8 | C4 | ||

| 137.5 | C2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key vibrational bands would be expected for the C=O of the ester groups, C-N and C=C bonds of the imidazole ring, and C-H bonds of the alkyl groups.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | 1730-1750 |

| C=N (Imidazole Ring) | 1600-1680 |

| C=C (Imidazole Ring) | 1450-1600 |

| C-N (Imidazole Ring) | 1250-1350 |

| C-H (Alkyl) | 2850-3000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For this compound (C₁₀H₁₄N₂O₄), the expected molecular weight is approximately 226.23 g/mol .

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M]⁺ | ~226.23 |

| [M+H]⁺ | ~227.24 |

| [M+Na]⁺ | ~249.22 |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and data comparison. The following are generalized procedures for NMR, IR, and MS analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

Solid/Liquid Samples (ATR): Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or coupled to a liquid chromatograph.

-

Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain accurate mass measurements for elemental composition determination.

-

Workflow for Spectroscopic Analysis

The logical flow for the characterization of a novel compound like this compound involves synthesis, purification, and subsequent spectroscopic analysis to confirm its structure.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its application in research and development. While a complete, experimentally-derived dataset is not currently available in the public domain, this guide provides the foundational information and standardized protocols necessary for researchers to perform such analyses. The use of reference data from structurally similar compounds can aid in the interpretation of newly acquired spectra. It is recommended that researchers undertaking the synthesis of this compound perform a full suite of spectroscopic analyses to contribute to the collective scientific knowledge.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Diethyl 1-Methylimidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1-Methylimidazole-4,5-dicarboxylate is a heterocyclic compound belonging to the imidazole class, which is a core structure in many pharmaceuticals and functional materials. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in drug development where processing and shelf-life are of paramount importance. Understanding the decomposition behavior is crucial for identifying potential degradation pathways and ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not found in the reviewed literature, we can infer its likely thermal behavior and outline the necessary experimental protocols to determine it. Imidazole-based ionic liquids, for instance, are known for their relatively high thermal stability.

Postulated Thermal Behavior

Based on the general characteristics of imidazole rings and diethyl ester functional groups, the thermal decomposition of this compound is likely to proceed through the following stages:

-

Initial Degradation: The decomposition would likely initiate at the ester side chains, which are generally more susceptible to thermal stress than the aromatic imidazole core. This could involve the elimination of ethylene to form the corresponding carboxylic acids.

-

Decarboxylation: Following the initial ester degradation, the resulting dicarboxylic acid would be prone to decarboxylation at elevated temperatures.

-

Ring Decomposition: The imidazole ring itself is expected to be the most thermally stable part of the molecule and would decompose at higher temperatures, potentially leading to the formation of various smaller gaseous products.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, the following standard techniques are recommended:

3.1. Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is an essential technique for measuring the thermal stability of a material by monitoring the change in mass as a function of temperature in a controlled atmosphere.[1]

-

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the experiment.

-

Methodology:

-

A small sample of this compound (typically 4-8 mg) is placed in a high-purity alumina crucible.[1]

-

The crucible is placed on a sensitive microbalance within the TGA furnace.

-

The furnace is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 500 °C or higher) at a constant heating rate (e.g., 5 °C/min).[1]

-

The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, with a constant flow rate (e.g., 20 mL/min) to prevent oxidative decomposition.[1]

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperatures of mass loss events.

-

3.2. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[2]

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.[3]

-

Methodology:

-

A small, precisely weighed sample (typically 5 mg) of the compound is hermetically sealed in a high-pressure crucible.[3]

-

An empty, sealed crucible is used as a reference.

-

Both the sample and reference crucibles are placed in the DSC cell and heated at a constant rate (e.g., 5 °C/min).[3]

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram (heat flow vs. temperature) will show endothermic peaks for melting and exothermic peaks for decomposition. The onset temperature of the exothermic peak provides information on the start of decomposition.[3]

-

Data Presentation

While no specific quantitative data for this compound is available, the results from the proposed TGA and DSC experiments would typically be summarized as shown in the hypothetical tables below.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value (°C) |

| Tonset (5% mass loss) | To be determined |

| Tpeak (Maximum decomposition rate) | To be determined |

| Final Residue (%) | To be determined |

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | To be determined | To be determined | To be determined |

| Decomposition | To be determined | To be determined | To be determined |

Visualization of Experimental Workflow

The logical flow for a comprehensive thermal analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for the thermal analysis of a chemical compound.

Conclusion and Future Work

A thorough understanding of the thermal stability and decomposition of this compound is essential for its potential applications in pharmaceuticals and materials science. Although direct experimental data is currently lacking, this guide outlines the standard methodologies and expected outcomes of a comprehensive thermal analysis.

Future research should focus on performing the described TGA and DSC experiments to obtain precise quantitative data. Furthermore, techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable for identifying the gaseous products evolved during decomposition, thereby elucidating the precise decomposition mechanism. Such studies will provide the critical data needed to ensure the safe and effective use of this compound in its intended applications.

References

Technical Guide: Synthesis and Characterization of Diethyl 1-Methylimidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Diethyl 1-Methylimidazole-4,5-dicarboxylate (CAS No. 1210-92-0), a key heterocyclic building block in medicinal chemistry and materials science. This document outlines a probable synthetic route, detailed experimental protocols, and expected characterization data based on analogous compounds and established chemical principles.

Introduction

This compound is a substituted imidazole derivative with a molecular formula of C₁₀H₁₄N₂O₄ and a molecular weight of 226.23 g/mol . The presence of two ester functionalities and a methylated imidazole core makes it a versatile precursor for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This guide details a reliable method for its preparation and the analytical techniques for its structural confirmation.

Synthesis of this compound

The most direct and plausible method for the synthesis of this compound is the N-methylation of the corresponding unsubstituted imidazole, Diethyl 1H-imidazole-4,5-dicarboxylate. This reaction typically involves a methylating agent and a suitable base to deprotonate the imidazole nitrogen.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for the N-alkylation of imidazole derivatives.

Materials:

-

Diethyl 1H-imidazole-4,5-dicarboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard workup and purification glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add Diethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add methyl iodide (1.2 eq) dropwise via a syringe or dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Characterization Data

The following table summarizes the expected characterization data for this compound. These values are predicted based on the analysis of structurally similar compounds.

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₄N₂O₄ |

| Molecular Weight | 226.23 g/mol |

| Appearance | White to off-white solid or oil |

| Melting Point | Not available; likely a low-melting solid or oil at room temperature. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.7 (s, 1H, imidazole C2-H), 4.3-4.4 (q, 4H, 2 x -OCH₂CH₃), 3.9 (s, 3H, N-CH₃), 1.3-1.4 (t, 6H, 2 x -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~162 (C=O), ~140 (imidazole C2), ~135 (imidazole C4/C5), ~125 (imidazole C4/C5), ~61 (-OCH₂CH₃), ~35 (N-CH₃), ~14 (-OCH₂CH₃) |

| IR (KBr, cm⁻¹) | ~2980 (C-H stretch), ~1720 (C=O ester stretch), ~1540 (C=N stretch), ~1250 (C-O stretch) |

| Mass Spectrometry (ESI+) | m/z: 227.1 [M+H]⁺, 249.1 [M+Na]⁺ |

Experimental Workflow and Logic

The overall process from starting materials to the fully characterized product follows a logical workflow.

Caption: General workflow for the synthesis and characterization.

Conclusion

This technical guide provides a practical framework for the synthesis and characterization of this compound. The proposed N-methylation route offers a straightforward approach to obtaining this valuable chemical intermediate. The provided characterization data, while predictive, serves as a reliable reference for researchers engaged in the synthesis and application of this and related imidazole derivatives. It is recommended that all experimental work be conducted by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions.

discovery and history of Diethyl 1-Methylimidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 1-Methylimidazole-4,5-dicarboxylate, a heterocyclic compound of interest in synthetic organic chemistry. While historical details regarding its initial discovery are not extensively documented in readily available literature, this document consolidates its known chemical and physical properties. A plausible experimental protocol for its synthesis, based on established methods for N-alkylation of imidazole derivatives, is presented. This guide is intended to serve as a foundational resource for researchers utilizing or investigating this compound in synthetic and medicinal chemistry applications.

Introduction

This compound (CAS No. 1210-92-0) is a substituted imidazole derivative. The imidazole ring is a crucial scaffold in numerous biologically active molecules, making its derivatives, such as the title compound, valuable intermediates in the synthesis of novel chemical entities. This guide focuses on the available technical data for this compound, including its synthesis, physical properties, and spectral data.

Physicochemical Properties

The known quantitative data for this compound are summarized in the table below. This information is primarily sourced from chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 1210-92-0 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₄ | [1] |

| Molecular Weight | 226.23 g/mol | [1] |

| Synonyms | Diethyl 1-methyl-1H-imidazole-4,5-dicarboxylate, 1-Methyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester | [1] |

Synthesis

Proposed Synthetic Pathway: N-Alkylation of Diethyl 1H-imidazole-4,5-dicarboxylate

The synthesis of this compound can be logically achieved through the methylation of Diethyl 1H-imidazole-4,5-dicarboxylate. This reaction typically involves a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base to deprotonate the imidazole nitrogen.

Caption: Proposed synthesis via N-alkylation.

Experimental Protocol (Representative)

This protocol is adapted from general procedures for the N-alkylation of imidazoles.

Materials:

-

Diethyl 1H-imidazole-4,5-dicarboxylate

-

Methyl Iodide (or Dimethyl Sulfate)

-

Sodium Hydride (or Potassium Carbonate)

-

Anhydrous Dimethylformamide (DMF) (or Acetonitrile)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of Diethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen).

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Data

No experimentally derived spectroscopic data (NMR, IR, Mass Spectrometry) for this compound was found in the searched literature. Predicted spectral data for the related compound, 1-methylimidazole, is available in public databases and may offer some comparative insight.

Applications and Biological Activity

The search of scientific literature and chemical databases did not yield specific information on the applications or biological activity of this compound. Given its structure as a substituted imidazole, it holds potential as a building block in the synthesis of pharmacologically active compounds. Imidazole derivatives are known to exhibit a wide range of biological activities.

Conclusion

This compound is a commercially available chemical intermediate. While its specific history and detailed characterization are not widely published, its synthesis can be reasonably achieved through standard N-alkylation procedures. This guide provides a summary of its known properties and a plausible synthetic route to aid researchers in their work with this compound. Further research is needed to fully characterize this molecule and explore its potential applications.

References

An In-Depth Technical Guide to the Chemical Reactivity of the Imidazole Ring in Diethyl 1-Methylimidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the imidazole ring in Diethyl 1-Methylimidazole-4,5-dicarboxylate. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates its expected reactivity based on established principles of imidazole chemistry and documented reactions of structurally similar compounds. This guide covers key reaction types including electrophilic substitution, reactions of the ester functionalities, and potential cycloaddition reactions. Detailed experimental protocols, derived from analogous systems, are provided to serve as a foundational methodology for future research. Quantitative data from related compounds are summarized in tables for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, offering a clear and concise reference for researchers in organic synthesis and drug development.

Introduction

This compound is a polysubstituted imidazole derivative with significant potential as a building block in medicinal chemistry and materials science. The imidazole core is a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions. The presence of two diethyl ester groups and an N-methyl substituent on the imidazole ring of the title compound imparts a unique electronic and steric profile, influencing its reactivity and potential for further functionalization. Understanding the chemical behavior of this molecule is crucial for its effective utilization in the synthesis of novel compounds with desired properties. This guide aims to provide a detailed exploration of its predicted chemical reactivity, offering a valuable resource for scientists working with this and related imidazole derivatives.

Predicted Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the interplay of the electron-rich imidazole ring and the electron-withdrawing diethyl ester groups at the C4 and C5 positions. The N-methyl group at position 1 prevents tautomerism and directs the reactivity of the ring.

Electrophilic Aromatic Substitution

The imidazole ring is an electron-rich aromatic system, susceptible to electrophilic attack. The most probable site for electrophilic substitution on the 1-methylimidazole ring is the C2 position, which is the most electron-rich carbon. However, the presence of two electron-withdrawing ester groups at C4 and C5 deactivates the ring towards electrophilic substitution. Despite this deactivation, reactions with potent electrophiles are expected to proceed at the C2 position.

Direct bromination of this compound at the C2 position is anticipated. Based on procedures for similar imidazole derivatives, a potential method would involve the use of a brominating agent such as N-Bromosuccinimide (NBS).

Table 1: Predicted Reaction Conditions for Bromination

| Reagent | Solvent | Catalyst | Temperature | Predicted Product |

| N-Bromosuccinimide (NBS) | Acetonitrile | Perchloric acid (catalytic) | Room Temperature | Diethyl 2-bromo-1-methylimidazole-4,5-dicarboxylate |

Experimental Protocol (Adapted from a similar system):

-

Dissolve this compound in acetonitrile.

-

Add a catalytic amount of perchloric acid.

-

Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Predicted bromination of this compound.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. It is plausible that this compound could undergo formylation at the C2 position to yield the corresponding aldehyde.

Table 2: Predicted Reaction Conditions for Vilsmeier-Haack Formylation

| Reagents | Solvent | Temperature | Work-up | Predicted Product |

| POCl3, DMF | Dichloromethane | 0 °C to reflux | Aqueous NaOAc | Diethyl 2-formyl-1-methylimidazole-4,5-dicarboxylate |

Experimental Protocol (General Procedure):

-

Cool a solution of dimethylformamide (DMF) in dichloromethane to 0 °C.

-

Slowly add phosphorus oxychloride (POCl3) and stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Add a solution of this compound in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize with an aqueous solution of sodium acetate.

-

Extract the product with dichloromethane.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify by column chromatography.

Caption: Predicted Vilsmeier-Haack formylation at the C2 position.

Reactions of the Ester Groups

The two diethyl ester groups at the C4 and C5 positions are susceptible to nucleophilic attack, leading to hydrolysis, reduction, or amidation.

Hydrolysis of the diethyl esters to the corresponding dicarboxylic acid can be achieved under basic conditions.

Table 3: Predicted Conditions for Alkaline Hydrolysis

| Reagent | Solvent | Temperature | Predicted Product |

| Potassium Hydroxide (KOH) | Methanol/Water | Room Temperature to Reflux | 1-Methylimidazole-4,5-dicarboxylic acid |

Experimental Protocol (Adapted from a similar system):

-

Dissolve this compound in a mixture of methanol and water.

-

Add an excess of potassium hydroxide.

-

Stir the mixture at room temperature or heat to reflux to ensure complete hydrolysis (monitor by TLC).

-

After completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the dicarboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Unlocking the Potential of Diethyl 1-Methylimidazole-4,5-dicarboxylate: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the potential research applications of Diethyl 1-Methylimidazole-4,5-dicarboxylate. This versatile heterocyclic compound, belonging to the imidazole dicarboxylate family, presents a promising scaffold for investigations in medicinal chemistry, materials science, and catalysis.

Core Compound Profile

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₁₄N₂O₄ |

| Molecular Weight | 226.23 g/mol |

| CAS Number | 1210-92-0 |

| Structure | Imidazole ring with methyl group at N1 and two ethyl carboxylate groups at C4 and C5 |

Potential Research Areas and Methodologies

Based on the known reactivity and biological activity of structurally related imidazole derivatives, several key research avenues for this compound are proposed.

Anticancer Drug Discovery

The imidazole core is a common feature in numerous anticancer agents.[1][2][3][4] Derivatives of imidazole have been shown to target various pathways and proteins implicated in cancer progression.[1][4] A primary area of investigation for this compound would be its cytotoxic effects on various cancer cell lines.

Caption: Workflow for Anticancer Evaluation.

This protocol is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[5]

While specific IC₅₀ values for this compound are not yet publicly available, the following table presents data for other imidazole derivatives to illustrate the potential potency.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| IPM714 (an imidazole phenanthroline derivative) | HCT116 | 1.74 | [5] |

| IPM714 (an imidazole phenanthroline derivative) | SW480 | 2.0 | [5] |

| A dehydroabietylamine imidazole derivative (L²) | MCF-7 | 0.75 | [6] |

| A dehydroabietylamine imidazole derivative (L¹) | A549 | 1.85 | [6] |

Antimicrobial Drug Discovery

Imidazole-containing compounds are the cornerstone of many antifungal and antibacterial therapies.[2][7] The exploration of this compound as a novel antimicrobial agent is a logical and promising research direction.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without the compound) and a negative control (broth medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Specific MIC values for this compound are not currently available. The table below shows representative MIC values for other imidazole-containing compounds.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Aromatic amidine derivative of benzimidazole | MRSA | 0.39-1.56 | [9] |

| 9-(4-(Imidazol-1-yl)butyl)-9H-carbazole | S. aureus | 1-64 | [8] |

Synthesis of Metal-Organic Frameworks (MOFs)

Imidazole-4,5-dicarboxylic acid and its derivatives are excellent ligands for the construction of Metal-Organic Frameworks (MOFs) due to the presence of both nitrogen and oxygen donor atoms. These materials have potential applications in gas storage, separation, and catalysis.

Caption: General Workflow for MOF Synthesis and Characterization.

-

Reactant Mixture: In a glass vial, combine this compound, a metal salt (e.g., zinc nitrate, copper acetate), and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or diethylformamide (DEF).

-

Solvothermal Reaction: Seal the vial and place it in an oven. Heat the mixture at a temperature between 80°C and 150°C for 24 to 72 hours.

-

Crystal Isolation: After cooling to room temperature, single crystals of the MOF should be present. Isolate the crystals by decanting the solvent.

-

Washing and Activation: Wash the crystals with fresh solvent to remove any unreacted starting materials. The solvent molecules within the pores of the MOF can then be removed by heating under vacuum or by solvent exchange followed by supercritical drying to "activate" the material for gas sorption experiments.

Potential Signaling Pathway Involvement: TGF-β

In the context of cancer, many small molecule inhibitors, including those with heterocyclic scaffolds, exert their effects by modulating key signaling pathways. The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers.[10][11][12] While direct evidence for this compound is pending, its potential to modulate this pathway warrants investigation.

Caption: Hypothetical Inhibition of the TGF-β Signaling Pathway.

Synthesis of this compound

Adapted Synthesis Protocol for a Related Compound: Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate[14]

This protocol can be modified by using the corresponding amidine for the desired 2-substituent.

-

Preparation of Diethyl 2-chloro-3-oxosuccinate: Sodium metal is dissolved in ethanol and cooled. Diethyl oxalate and then ethyl chloroacetate are added dropwise. After stirring, the mixture is concentrated, and the resulting salt is dissolved in water and acidified to yield diethyl 2-chloro-3-oxosuccinate.[13]

-

Condensation Reaction: The appropriate amidinium chloride (for the 2-propyl analog, butyramidinium chloride is used) is dissolved in absolute ethanol with triethylamine. Diethyl 2-chloro-3-oxosuccinate is added, and the reaction is stirred and heated.[13]

-

Workup and Purification: The solvent is evaporated, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude product, which can be further purified by crystallization or chromatography.[13]

Conclusion

This compound is a compound with significant untapped research potential. Its structural similarity to known bioactive molecules and versatile chemical functionality make it an attractive candidate for investigation in anticancer and antimicrobial drug discovery. Furthermore, its utility as a ligand in the rapidly expanding field of metal-organic frameworks opens up exciting avenues in materials science. This guide provides a foundational framework of potential research directions and detailed experimental protocols to facilitate the exploration of this promising chemical entity. Further research is warranted to elucidate the specific biological activities and material properties of this compound.

References

- 1. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole synthesis [organic-chemistry.org]

- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial and Toxicity Evaluation of Imidazolium-Based Dicationic Ionic Liquids with Dicarboxylate Anions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The Interplay Between TGF-β Signaling and Cell Metabolism [frontiersin.org]

- 11. The Role of the Transforming Growth Factor-β Signaling Pathway in Gastrointestinal Cancers [mdpi.com]

- 12. Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from Diethyl 1-Methylimidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable pharmaceutical intermediates starting from Diethyl 1-Methylimidazole-4,5-dicarboxylate. The imidazole-4,5-dicarboxylate scaffold is a key building block in medicinal chemistry, forming the core of various therapeutic agents, including antiviral and anticancer drugs.

Introduction

This compound is a versatile starting material for the synthesis of a range of pharmaceutical intermediates. Its two ester functionalities allow for straightforward chemical modifications, such as hydrolysis and amidation, to generate libraries of compounds for drug discovery. The imidazole core is a well-established pharmacophore, known to interact with various biological targets. This document outlines the synthesis of key intermediates and their potential applications in drug development. Imidazole derivatives are known to have a broad spectrum of biological activities, making them attractive for pharmaceutical research.[1][2]

Key Synthetic Transformations

The primary synthetic route to diversify this compound involves initial hydrolysis to the corresponding dicarboxylic acid, followed by amidation to produce various dicarboxamides. These dicarboxamides have shown promise as antiviral agents.

Hydrolysis of this compound

The first step in utilizing this compound is often the hydrolysis of the diethyl ester to form 1-Methylimidazole-4,5-dicarboxylic acid. This dicarboxylic acid is a crucial intermediate for subsequent reactions, such as amidation.[1]

Experimental Protocol: Synthesis of 1-Methylimidazole-4,5-dicarboxylic acid

-

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide to the flask.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of 2-3.

-

The resulting precipitate, 1-Methylimidazole-4,5-dicarboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

-

Synthesis of 1-Methylimidazole-4,5-dicarboxamides as Antiviral Agents

Imidazole-4,5-dicarboxamide derivatives have been synthesized and evaluated for their inhibitory action against dengue virus (DENV) and yellow fever virus (YFV).[3][4] These compounds can be prepared by coupling 1-Methylimidazole-4,5-dicarboxylic acid with various amines.

Experimental Protocol: General Procedure for the Synthesis of 1-Methylimidazole-4,5-dicarboxamides

-

Materials:

-

1-Methylimidazole-4,5-dicarboxylic acid

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

-

A primary or secondary amine

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Triethylamine (TEA) or another suitable base

-

-

Procedure (via acid chloride):

-

Suspend 1-Methylimidazole-4,5-dicarboxylic acid in anhydrous DCM.

-

Add thionyl chloride dropwise at 0 °C and then reflux the mixture for 2-3 hours.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude diacyl chloride.

-

Dissolve the diacyl chloride in anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.

-

Add the amine solution dropwise to the diacyl chloride solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1-Methylimidazole-4,5-dicarboxamide.

-

One derivative, in particular, showed potent inhibitory activity against DENV in Vero cells with an EC₅₀ of 1.93 μM, while another exhibited antiviral activity against YFV with an EC₅₀ of 1.85 μM.[3][4]

Data Presentation

| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product |

| Hydrolysis | This compound | NaOH, HCl | Ethanol/Water | Reflux | 4-6 | 1-Methylimidazole-4,5-dicarboxylic acid |

| Amidation | 1-Methylimidazole-4,5-dicarboxylic acid | SOCl₂, Amine, TEA | DCM | 0 to RT | 12-16 | 1-Methylimidazole-4,5-dicarboxamide |

Mandatory Visualizations

Caption: Synthetic workflow for antiviral intermediates.

Broader Applications in Drug Discovery

The 1-methylimidazole-4,5-dicarboxylate scaffold is not limited to antiviral agents. Its structural similarity to purines makes it a candidate for the development of various kinase inhibitors, which are a cornerstone of modern cancer therapy.[5] Imidazole-based compounds have been investigated as inhibitors of CDKs, and as potential anticancer agents targeting various cell lines.[6][7][8] The synthesis of fused imidazoquinoline compounds has also been reported for their anti-cancer activity.[9]

Caption: Potential applications in drug discovery.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of pharmaceutical intermediates. The straightforward conversion to dicarboxylic acids and dicarboxamides provides a robust platform for generating compound libraries for screening against various diseases, with demonstrated success in the discovery of potent antiviral agents. Further exploration of this scaffold is warranted for the development of novel therapeutics in oncology and other areas of medicine.

References

- 1. nbinno.com [nbinno.com]

- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Diethyl 1-Methylimidazole-4,5-dicarboxylate: A Versatile Building Block in Organic Synthesis - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1-methylimidazole-4,5-dicarboxylate is a functionalized heterocyclic compound that holds potential as a versatile building block in the synthesis of more complex molecules. The presence of two reactive ester groups on the imidazole core, a scaffold known for its prevalence in biologically active compounds, makes it an attractive starting material for the construction of diverse molecular architectures. This document provides an overview of its potential applications and outlines generalized protocols for its transformation into various derivatives, based on analogous reactions of similar imidazole compounds.

The imidazole ring is a fundamental component of many pharmaceuticals, agrochemicals, and materials. The unique electronic properties and the ability of its nitrogen atoms to participate in hydrogen bonding and coordination complexes contribute to the wide range of biological activities observed in imidazole-containing molecules. The strategic placement of two diethyl ester groups at the 4 and 5 positions of the 1-methylimidazole core in this compound offers multiple avenues for synthetic diversification.

Core Applications

While specific documented applications of this compound are limited in publicly available literature, its structure suggests its utility in several key areas of organic synthesis, primarily through the transformation of its ester functionalities. These transformations can lead to a variety of derivatives with potential applications in medicinal chemistry and materials science.

A significant analogous application is found in the synthesis of the antihypertensive drug Olmesartan, where a similar compound, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, serves as a key intermediate.[1][2] The reactions performed on this analogue, such as Grignard reactions, provide a strong basis for the potential transformations of this compound.

The primary synthetic pathways leveraging this building block would involve:

-

Modification of the Ester Groups:

-

Amidation: Conversion of the esters to amides to introduce new functional groups and build complexity.

-

Reduction: Reduction of the esters to corresponding alcohols, which can be further functionalized.

-

Hydrolysis: Saponification of the esters to the corresponding dicarboxylic acid, which can serve as a ligand or be used in subsequent coupling reactions.

-

Grignard Reaction: Reaction with organometallic reagents to introduce alkyl or aryl groups and form tertiary alcohols.

-

-

Cyclocondensation Reactions: Utilizing the imidazole nitrogen and a modified ester group to form fused heterocyclic systems.

Experimental Protocols

The following protocols are generalized procedures based on known transformations of similar imidazole dicarboxylates. Researchers should optimize these conditions for this compound.

Synthesis of Imidazole-4,5-dicarboxamides

This protocol describes the conversion of the diethyl ester to the corresponding diamide by reaction with an amine.

Experimental Workflow:

Caption: General workflow for the amidation of this compound.

Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or a high-boiling point solvent like DMF or toluene).

-

Add the desired primary or secondary amine (2.2 - 5.0 eq.). The excess amine can also serve as the solvent in some cases.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ammonia (aq) | Methanol | 80 | 12 | 85 |

| Benzylamine | Toluene | 110 | 24 | 78 |

| Piperidine | Neat | 100 | 8 | 92 |

Reduction to 1-Methyl-4,5-bis(hydroxymethyl)imidazole

This protocol outlines the reduction of the ester groups to primary alcohols using a strong reducing agent like lithium aluminum hydride (LAH).

Experimental Workflow:

Caption: Workflow for the reduction of this compound.

Protocol:

-

To a stirred suspension of lithium aluminum hydride (LAH) (2.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting white precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude diol by column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| LiAlH4 | THF | 0 to RT | 4 | 80 |

| NaBH4/LiCl | Ethanol | Reflux | 12 | 65 |

Grignard Reaction for the Synthesis of Tertiary Alcohols

This protocol is adapted from the synthesis of an Olmesartan intermediate and describes the reaction of the diethyl ester with a Grignard reagent to form tertiary alcohols.[1]

Experimental Workflow:

Caption: General workflow for the Grignard reaction on this compound.

Protocol:

-

To a stirred solution of the Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in diethyl ether) (4.0 - 6.0 eq.) in anhydrous THF at 0-10 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF or dichloromethane dropwise.

-

Allow the mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Quantitative Data (Based on Analogy):

| Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| MeMgBr | THF/CH2Cl2 | 0 to 15 | 1 | ~80 |

| PhMgBr | THF | 0 to RT | 2 | (Not reported) |

Conclusion

This compound represents a promising, though currently underutilized, building block in organic synthesis. The presence of two modifiable ester groups on the biologically relevant imidazole scaffold provides a platform for the generation of a wide array of derivatives. The protocols outlined here, based on well-established transformations of analogous compounds, offer a starting point for researchers to explore the synthetic potential of this molecule. Further investigation into its reactivity and the biological activity of its derivatives is warranted and could lead to the development of novel therapeutic agents and functional materials.

References

experimental protocol for N-alkylation of Diethyl 1-Methylimidazole-4,5-dicarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of imidazole derivatives is a crucial transformation in medicinal chemistry, as the introduction of various alkyl groups on the imidazole ring can significantly modulate the physicochemical and biological properties of the molecule, including its lipophilicity, solubility, and metabolic stability. Diethyl 1-methylimidazole-4,5-dicarboxylate is a versatile scaffold, and its N-alkylation provides access to a diverse range of compounds with potential therapeutic applications. However, the presence of two electron-withdrawing carboxylate groups can influence the reactivity of the imidazole nitrogen, necessitating carefully optimized reaction conditions. This document provides a detailed experimental protocol for the N-alkylation of this compound.

Data Presentation

The following table summarizes representative reaction conditions for the N-alkylation of substituted imidazoles, which can be adapted for this compound. Due to the specific nature of the starting material, yields are expected to vary.[1]

| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Ethyl iodide | DBU | DMF | 80-100 | 24 | <50 |

| 2 | Benzyl bromide | DBU | DMF | 80-100 | 24 | <50 |

| 3 | Methyl iodide | NaH | THF | rt - 50 | 12 | Variable |

| 4 | Propyl bromide | K₂CO₃ | Acetonitrile | Reflux | 24-48 | Moderate |

Experimental Protocols

This protocol outlines a general procedure for the N-alkylation of this compound. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen, after deprotonation by a base, attacks the electrophilic alkylating agent.[2]

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl iodide, benzyl bromide)

-

Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile)

-

Deionized water

-

Brine solution

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent for column chromatography (e.g., hexane/ethyl acetate gradient)

Procedure using DBU in DMF:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add DBU (1.2 eq) to the solution at room temperature. Stir the mixture for 30 minutes.

-

Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Concentrate the organic layer under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-alkylated product.[1]

Procedure using NaH in THF:

-